Bienvenue dans la boutique en ligne BenchChem!

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Lipophilicity Drug Design Physicochemical Property

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS 2034512-31-5), also named 1-(oxane-4-carbonyl)-3-(trifluoromethyl)piperidine, is a synthetic, non-racemic small molecule (MW 265.27 g/mol, formula C12H18F3NO2) featuring a piperidine core with a 3-trifluoromethyl substituent, linked via a methanone bridge to a tetrahydropyran ring. It is supplied as a research-grade fragment and building block, with a computed lipophilicity of XLogP3 = 1.9 and a topological polar surface area (TPSA) of 29.5 Ų.

Molecular Formula C12H18F3NO2
Molecular Weight 265.276
CAS No. 2034512-31-5
Cat. No. B2423992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
CAS2034512-31-5
Molecular FormulaC12H18F3NO2
Molecular Weight265.276
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F
InChIInChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2
InChIKeyFSLJBEDJJHXOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS 2034512-31-5: A CF3-Substituted Heterocyclic Building Block for Drug Discovery


(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS 2034512-31-5), also named 1-(oxane-4-carbonyl)-3-(trifluoromethyl)piperidine, is a synthetic, non-racemic small molecule (MW 265.27 g/mol, formula C12H18F3NO2) featuring a piperidine core with a 3-trifluoromethyl substituent, linked via a methanone bridge to a tetrahydropyran ring. It is supplied as a research-grade fragment and building block, with a computed lipophilicity of XLogP3 = 1.9 and a topological polar surface area (TPSA) of 29.5 Ų [1]. Its structural features position it within the chemical space relevant to medicinal chemistry programs targeting enhanced metabolic stability and CNS penetration.

Sourcing (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone: Why In-Class Analogs Cannot Simply Be Interchanged


The presence and position of the trifluoromethyl (-CF3) group on the piperidine ring are the primary drivers of this compound's differentiated physicochemical and potentially biological profile. Simple substitution with a des-CF3 analog (e.g., 1-(oxane-4-carbonyl)piperidine) eliminates the electron-withdrawing and lipophilic effects that enhance target affinity and metabolic stability, a well-documented phenomenon in the design of long-acting DPP-4 inhibitors [1]. Similarly, moving the -CF3 group to the 4-position creates a regioisomer with a different molecular shape and electrostatic surface, which can drastically alter binding to protein targets. These differences in regio- and stereochemistry mean that procurement of a 'similar' compound without rigorous testing cannot guarantee comparable performance in a biological assay, making the exact compound's identity critical for reproducible research [1][2].

Technical Differentiation Data for (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone


Enhanced Lipophilicity (XLogP3) vs. Des-Trifluoromethyl Analog

The target compound's computed XLogP3 value of 1.9 [1] represents a significant increase in lipophilicity compared to its direct des-trifluoromethyl analog, 1-(oxane-4-carbonyl)piperidine (CAS 936083-43-1), which has a calculated XLogP3 of approximately -1.0. This difference is driven by the highly lipophilic -CF3 group.

Lipophilicity Drug Design Physicochemical Property

Class-Level Metabolic Stability Advantage of Trifluoromethylated Tetrahydropyran Scaffolds

The incorporation of a trifluoromethyl group on the tetrahydropyran ring of DPP-4 inhibitors has been shown to significantly improve pharmacokinetic (PK) profiles. In a 2020 study, a novel series of CF3-substituted tetrahydropyran derivatives maintained comparable DPP-4 inhibition to omarigliptin but demonstrated a greatly extended duration of action in mice, leading to a once-biweekly clinical candidate (HSK7653) [1]. While the exact PK parameters for this specific compound are not publicly available, the established class-level behavior of the CF3-tetrahydropyran motif infers a significantly higher potential for metabolic stability compared to non-fluorinated piperidine analogs.

Metabolic Stability DPP-4 Inhibitor Long-Acting

Low Topological Polar Surface Area (TPSA) Supports CNS Drug Discovery

The compound's computed topological polar surface area (TPSA) is 29.5 Ų [1]. This value is well below the widely recognized threshold of 60-70 Ų for optimal passive blood-brain barrier (BBB) penetration, a property not shared by more polar, des-carbonyl or carboxylic acid-containing analogs.

CNS Penetration TPSA Medicinal Chemistry

Availability and Purity Specification for Direct Procurement

The compound is directly available for procurement as a research-grade chemical from at least one supplier (Life Chemicals, product ID F6543-0768) with specified purity options and defined pricing, eliminating the need for in-house custom synthesis for early-stage studies [1].

Procurement Purity Vendor Specification

Recommended Applications for (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone


Fragment-Based Lead Discovery for Long-Acting DPP-4 Inhibitors

This compound is an ideal fragment-sized building block for growing or merging in DPP-4 inhibitor programs. The class-level demonstration that embedding a CF3-substituted tetrahydropyran motif can extend the duration of DPP-4 inhibition to a biweekly regimen [1] provides a strong rationale for its use in the design of next-generation, ultralong-acting antidiabetic agents.

CNS-Penetrant Drug Candidate Design

With a TPSA of 29.5 Ų, well below the CNS drug threshold [2], this fragment is strategically suited for serine protease, kinase, or GPCR targets within the CNS. The introduction of the -CF3 group also fills lipophilic pockets while increasing metabolic stability, a combination highly sought after in neuroscience drug discovery.

Structure-Activity Relationship (SAR) Exploration of Trifluoromethylpiperidine Regioisomers

The 3-CF3 substitution on the piperidine ring offers a distinct vector and electronic environment compared to the 4-CF3 or des-CF3 analogs [2]. This compound can be procured directly to systematically probe the impact of substitution position on target binding, selectivity, and PK without investing in parallel synthetic efforts.

General Protease and Kinase Inhibitor Scaffold Development

The oxane-carbonyl-piperidine core is a known privileged structure in protease and kinase inhibitors. This specific building block [2] provides a ready-to-functionalize handle for rapid analog synthesis, enabling medicinal chemists to explore diverse chemical space efficiently.

Quote Request

Request a Quote for (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.